molecular formula C11H10O5 B2491145 Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate CAS No. 55386-79-3

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

Cat. No.: B2491145
CAS No.: 55386-79-3
M. Wt: 222.196
InChI Key: RLAGNIDAPCQQAU-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate is a β-diketone ester featuring a hydroxyl-substituted aromatic ring at the 4-position of the dioxobutanoate backbone. This structural motif confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group, which facilitates hydrogen bonding and influences solubility. For instance, similar compounds are used as intermediates in fungicide synthesis () or precursors for antimicrobial agents ().

Properties

IUPAC Name

methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAGNIDAPCQQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-hydroxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

Organic Synthesis

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Leading to quinones and related compounds.
  • Reduction : Resulting in alcohol derivatives.
  • Substitution : Forming amides, esters, and other substituted products .

Research indicates that this compound may exhibit notable biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial infections, suggesting potential for this compound in developing new antimicrobial agents .
  • Antioxidant Effects : The hydroxyphenyl group may contribute to antioxidant activities, which are crucial in preventing oxidative stress-related diseases.

Medicinal Chemistry

The compound is being explored as a precursor for drug development due to its structural features that allow for interaction with biological targets. Its potential therapeutic effects are under investigation, particularly in the context of:

  • Enzyme Modulation : The compound's ability to influence enzyme activity could be harnessed for therapeutic purposes.
  • Drug Design : It serves as a scaffold for designing innovative pharmaceuticals targeting various diseases.

Data Tables

Here are some summarized findings related to the applications of this compound:

Application AreaDescriptionExample Studies/Findings
Organic SynthesisBuilding block for various chemical reactionsOxidation to form quinones; reduction to alcohols
Biological ActivityPotential antimicrobial and antioxidant propertiesStudies indicating efficacy against bacterial strains
Medicinal ChemistryPrecursor for drug development and enzyme modulationInvestigations into therapeutic effects

Case Study 1: Antimicrobial Activity

In a study examining compounds structurally similar to this compound, researchers found that these compounds exhibited significant antimicrobial activity against multiple bacterial strains. This suggests that this compound may also possess similar properties and could be developed into new antibiotics .

Case Study 2: Drug Development

A recent investigation focused on the use of this compound as a scaffold in drug design. The study demonstrated its ability to interact with key biological targets involved in disease pathways, highlighting its potential role in developing treatments for conditions such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dioxobutanoate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs. Halogen/Methoxy : The hydroxyl group (target compound) increases polarity compared to electron-withdrawing substituents like chlorine or fluorine, which improve stability but reduce solubility .
  • Heteroaromatic vs. Phenyl : Furyl or thiophenyl substituents (e.g., ) introduce heteroatoms, altering electronic properties and reactivity in cyclization reactions .

Enzyme Interactions

Compounds like 4-(2-aminophenyl)-2,4-dioxobutanoate () are intermediates in kynurenine metabolism, where the amino group facilitates transaminase activity.

Antimicrobial Activity

Pyrazole derivatives synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate () exhibit antimicrobial properties. The hydroxyl group in the target compound may enhance binding to bacterial targets via H-bonding, though this requires experimental validation.

Biological Activity

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features a dioxobutanoate moiety and a hydroxyphenyl group. Its molecular formula is C11H10O5C_{11}H_{10}O_5. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological macromolecules.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown the ability to induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.
  • Apoptotic Markers : Increased expression of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

CytokineConcentration (µg/mL)Inhibition (%)Reference
TNF-α1045
IL-61038

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It can modulate receptors associated with inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells .

Q & A

Basic: What are the key synthetic routes for Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate?

Answer:
The synthesis typically involves multi-step pathways optimized for functional group compatibility. A common approach includes:

Aromatic Substitution : Bromination or hydroxylation of a phenyl precursor (e.g., 2-hydroxyphenol) to introduce reactive groups .

Esterification : Reaction of the hydroxylated phenyl intermediate with diketone precursors (e.g., diethyl oxalate) under acid catalysis to form the dioxobutanoate backbone .

Hydrazine Coupling (if applicable): For derivatives with hydrazinyl groups, hydrazine hydrate is reacted with intermediates like phenoxyacetyl chlorides .
Key Considerations : Solvent choice (e.g., ethanol or dichloromethane), temperature control (often 0–60°C), and catalysts (e.g., sodium hydride for deprotonation) are critical for yield optimization .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ester carbonyl (δ ~170 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl group resonance .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 251.06 for C11_{11}H10_{10}O5_5) .
  • X-ray Crystallography (if crystalline): Resolves steric effects of the 2-hydroxyphenyl group and confirms intramolecular hydrogen bonding .

Advanced: How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

Answer:
Regioselectivity is governed by:

  • Electronic Effects : The electron-withdrawing dioxobutanoate group directs nucleophiles (e.g., amines, thiols) to the α-carbon of the ketone via conjugation .
  • Steric Hindrance : The 2-hydroxyphenyl group at C4 restricts nucleophilic attack at C2, favoring C4 modifications .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving yields in SN2 reactions .
    Experimental Validation : Kinetic studies using 18^{18}O isotopic labeling or computational DFT analysis can map transition states .

Advanced: What methodologies resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no effect) arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) .
  • Redox Sensitivity : The 2-hydroxyphenyl group may auto-oxidize under ambient conditions, altering reactivity. Stabilization via inert atmospheres (N2_2) or antioxidants (e.g., BHT) is recommended .
    Resolution Strategies :
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations .
  • Metabolite Profiling : LC-MS/MS to detect degradation products or reactive intermediates .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, adding electron-withdrawing groups (e.g., -CF3_3) reduces metabolic clearance .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinases or GPCRs). The dioxobutanoate moiety shows affinity for ATP-binding pockets via H-bonding with backbone amides .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Basic: What analytical techniques quantify purity and stability of this compound in solution?

Answer:

  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm (for aromatic absorption) quantify impurities <0.1% .
  • Stability Studies : Accelerated degradation under heat (40°C) or UV light identifies labile groups (e.g., ester hydrolysis to carboxylic acid) .
  • Karl Fischer Titration : Monitors water content in solid samples to prevent hydrate formation .

Advanced: What mechanistic insights explain its role in enzymatic reactions (e.g., aminotransferases)?

Answer:
The compound may act as a substrate analog in aminotransferase pathways (e.g., EC 2.6.1.63):

  • Enzyme Binding : The dioxobutanoate group mimics α-ketoglutarate, competing for the active site and inhibiting transamination .
  • Spontaneous Decarboxylation : Post-reaction, the intermediate 4-(2-hydroxyphenyl)-2,4-dioxobutanoate undergoes non-enzymatic decarboxylation to form hydroxylated aromatic acids .
    Validation : Isotope tracing (13^{13}C-labeled substrates) and stopped-flow kinetics elucidate turnover rates .

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